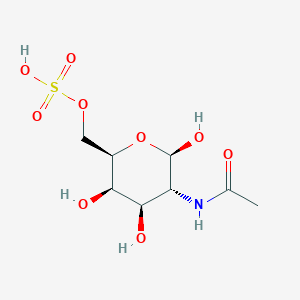

N-Acetyl-D-galactosamine 6-sulfate

概要

説明

N-アセチル-β-D-ガラクトサミン 6-硫酸は、6位の水酸基が硫酸エステルに変換されたガラクトサミン硫酸である .

製法

合成経路と反応条件

N-アセチル-β-D-ガラクトサミン 6-硫酸は、適切な溶媒中でN-アセチル-β-D-ガラクトサミンを三酸化硫黄-ピリジン錯体と反応させることで合成できる . この反応は通常、糖部分の分解を防ぐために穏やかな条件下で行われる。

工業的製造方法

N-アセチル-β-D-ガラクトサミン 6-硫酸の工業的製造方法については、文献では十分に記載されていない。 大規模合成では、収率と純度を最適化した、実験室合成と同様の反応条件が用いられる可能性が高い。

準備方法

Synthetic Routes and Reaction Conditions

N-acetyl-beta-D-galactosamine 6-sulfate can be synthesized by reacting N-acetyl-beta-D-galactosamine with sulfur trioxide-pyridine complex in an appropriate solvent . The reaction typically occurs under mild conditions to avoid degradation of the sugar moiety.

Industrial Production Methods

Industrial production methods for N-acetyl-beta-D-galactosamine 6-sulfate are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of GalNAc-6S occurs under both enzymatic and chemical conditions, with the sulfate ester bond being the primary target.

Enzymatic Hydrolysis

GalNAc-6S is a substrate for N-acetylgalactosamine-6-sulfatase (GALNS) , a lysosomal enzyme essential for GAG degradation. Key enzymatic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 3.8–4.0 | |

| Km (GalNAc-6S) | 8 µM | |

| Inhibition constant (SO₄²⁻) | 35 µM | |

| Inhibition constant (PO₄³⁻) | 200 µM |

GALNS activity is calcium-dependent, with structural modeling identifying conserved residues (Asp17, Asp18, Asp277, Asn278) critical for Ca²⁺ binding and catalytic function . Competitive inhibition by sulfate and phosphate ions underscores the enzyme’s specificity for sulfated substrates .

Chemical Hydrolysis

Under acidic or alkaline conditions, the sulfate group is cleaved non-enzymatically:

-

Acidic Hydrolysis : Protonation of the sulfate oxygen weakens the S–O bond, yielding N-acetyl-D-galactosamine (GalNAc) and free sulfate .

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions results in sulfate elimination .

Oxidation Reactions

GalNAc-6S undergoes oxidation at hydroxyl groups, forming ketones or aldehydes. Common oxidizing agents and conditions include:

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (Potassium permanganate) | GalNAc-6S ketone derivatives | Acidic, room temp |

| CrO₃ (Chromium trioxide) | GalNAc-6S aldehyde derivatives | Mild acidic conditions |

Oxidation is structure-dependent, with the C6 sulfate group influencing reactivity at adjacent hydroxyls .

Substitution Reactions

The sulfate group can be replaced by nucleophiles under controlled conditions:

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Amines | NH₃ in polar aprotic solvent | N-acetylgalactosamine-6-amine |

| Thiols | RSH with base catalysis | N-acetylgalactosamine-6-thioether |

Substitution reactions are less common in biological systems but are exploited in synthetic chemistry for modifying sulfated sugars .

Comparative Reactivity with Analogues

GalNAc-6S exhibits distinct reactivity compared to positional isomers:

| Compound | Sulfate Position | Key Reactivity Differences |

|---|---|---|

| GalNAc-4-sulfate | C4 | Resistant to GALNS; degraded by GalNAc-4-sulfatase |

| GlcNAc-6-sulfate | C6 (glucosamine) | Substrate for GlcNAc-6-sulfatase, not GALNS |

The C6 sulfate in GalNAc-6S ensures specificity for GALNS, while analogues like GalNAc-4-sulfate are processed by other sulfatases .

Biological and Clinical Implications

-

Lysosomal Storage Disorders : GALNS deficiency causes Morquio A syndrome (MPS IVA), characterized by impaired GAG degradation and systemic accumulation of GalNAc-6S .

-

Enzyme Replacement Therapy : Recombinant GALNS (e.g., elosulfase alfa) hydrolyzes accumulated GalNAc-6S, improving clinical outcomes .

-

Biomarker Potential : Elevated serum GALNS levels correlate with cancers (e.g., lung, liver), highlighting its diagnostic utility .

科学的研究の応用

Biochemical Research

1.1 Substrate for Enzyme Characterization

GalNAc-6S is primarily used as a substrate to identify and characterize N-acetylgalactosamine sulfatases (GALNS). These enzymes are crucial for the degradation of glycosaminoglycans, such as chondroitin sulfate and keratan sulfate, which are important components of the extracellular matrix. The activity of GALNS can be assessed using GalNAc-6S to understand enzyme kinetics and substrate specificity .

1.2 Role in Lysosomal Storage Disorders

Deficiencies in GALNS lead to Morquio A syndrome (MPS IVA), a lysosomal storage disorder characterized by the accumulation of keratan sulfate and chondroitin-6-sulfate. Studies have shown that measuring the activity of GALNS on GalNAc-6S can help diagnose this condition. For instance, fibroblast extracts from Morquio patients exhibit significantly reduced GALNS activity compared to healthy controls .

Clinical Applications

2.1 Biomarker for Cancer Detection

Recent studies have identified GALNS as a potential biomarker for various cancers, including lung cancer. Elevated serum levels of GALNS have been observed in cancer patients compared to healthy individuals, suggesting its utility in cancer diagnostics . A study involving 170 serum samples demonstrated that GALNS levels were significantly higher in patients with lung cancer, breast cancer, and other malignancies, indicating its potential as a general biomarker .

2.2 Therapeutic Target in Cancer Treatment

Research has indicated that GALNS may play a role in cancer progression through its involvement in cellular signaling pathways. Specifically, silencing GALNS expression has been shown to inhibit tumor growth in nasopharyngeal carcinoma models by inducing autophagy via the PI3K–AKT–mTOR signaling pathway . This suggests that targeting GALNS could be a promising therapeutic strategy for certain cancers.

Enzyme Replacement Therapy

3.1 Treatment for Lysosomal Storage Diseases

Given its role in MPS IVA, GalNAc-6S is also significant in enzyme replacement therapies (ERT). Recombinant human GALNS is being explored as a treatment option for patients with Morquio A syndrome. The administration of recombinant GALNS aims to restore enzyme activity and reduce the accumulation of glycosaminoglycans in affected tissues .

Data Table: Summary of Applications

Case Studies

4.1 Morquio A Syndrome Diagnosis

In a clinical study involving fibroblast cultures from patients with Morquio A syndrome, researchers measured GALNS activity using GalNAc-6S as a substrate. The results indicated that affected individuals had significantly lower enzyme activity compared to healthy controls, confirming the utility of GalNAc-6S in diagnosing lysosomal storage disorders .

4.2 Cancer Biomarker Research

A comprehensive analysis of serum samples from cancer patients revealed that elevated levels of GALNS correlated with disease presence and progression. This study supports the hypothesis that GalNAc-6S and its associated sulfatase may serve as effective biomarkers for early cancer detection .

作用機序

N-アセチル-β-D-ガラクトサミン 6-硫酸は、主に特定の酵素との相互作用によって効果を発揮する。 例えば、それはN-アセチルガラクトサミン-6-硫酸酵素の基質であり、この酵素は硫酸基の開裂を触媒する . この相互作用は、細胞外マトリックスの重要な構成要素であるグリコサミノグリカン分解に不可欠である .

類似化合物の比較

類似化合物

N-アセチル-β-D-ガラクトサミン 4-硫酸: 構造は似ているが、硫酸基が4位にある。

N-アセチル-β-D-グルコサミン 6-硫酸: 構造は似ているが、ガラクトサミンではなくグルコサミン骨格を持つ.

独自性

N-アセチル-β-D-ガラクトサミン 6-硫酸は、硫酸基の特定の位置によって独自であり、これは酵素との相互作用や生物学的プロセスにおける役割に影響を与える .

類似化合物との比較

Similar Compounds

N-acetyl-beta-D-galactosamine 4-sulfate: Similar structure but with the sulfate group at position 4.

N-acetyl-beta-D-glucosamine 6-sulfate: Similar structure but with a glucosamine backbone instead of galactosamine.

Uniqueness

N-acetyl-beta-D-galactosamine 6-sulfate is unique due to its specific position of the sulfate group, which influences its interaction with enzymes and its role in biological processes .

生物活性

N-Acetyl-D-galactosamine 6-sulfate (GalNAc-6S) is a sulfated monosaccharide that plays a significant role in various biological processes, particularly in the context of lysosomal enzyme activity and glycosaminoglycan metabolism. This article explores the biological activity of GalNAc-6S, focusing on its enzymatic interactions, clinical implications, and relevant research findings.

Structure and Function

GalNAc-6S is a derivative of N-acetyl-D-galactosamine, which is modified by the addition of a sulfate group at the 6-position. This modification is crucial for its function as a substrate for specific sulfatases, particularly N-acetylgalactosamine-6-sulfatase (GALNS), which catalyzes the removal of sulfate groups from glycosaminoglycans such as keratan sulfate and chondroitin-6-sulfate. The structural characteristics of GalNAc-6S enable it to participate in various biochemical pathways, including those involved in cellular signaling and extracellular matrix formation.

Enzymatic Activity

N-acetylgalactosamine-6-sulfatase (GALNS) is an enzyme that specifically targets GalNAc-6S. The enzyme's activity is essential for degrading glycosaminoglycans in lysosomes. Deficiencies in GALNS lead to the accumulation of substrates, resulting in lysosomal storage diseases such as Mucopolysaccharidosis IVA (MPS IVA), also known as Morquio A syndrome.

Kinetic Properties

The kinetic parameters of GALNS have been studied extensively:

| Parameter | Value |

|---|---|

| Optimal pH | 3.8 - 4.0 |

| Km (GalNAc-6S) | 8 µM |

| Km (Gal-6S) | 13 µM |

| Inhibition Constants | Sulfate: 35 µM |

| Phosphate: 200 µM |

These parameters indicate that GALNS has a high affinity for its substrates under acidic conditions typical of lysosomal environments .

Clinical Implications

The deficiency of GALNS leads to MPS IVA, characterized by skeletal dysplasia, corneal clouding, and other systemic manifestations. The accumulation of keratan sulfate and chondroitin-6-sulfate due to impaired degradation results in progressive morbidity. Enzyme replacement therapy with elosulfase alfa has been developed to address this deficiency, demonstrating improved clinical outcomes in treated patients .

Case Studies

- Patient Response to Enzyme Replacement Therapy : A study involving MPS IVA patients showed significant improvements in mobility and respiratory function after receiving elosulfase alfa. Regular assessments indicated a reduction in urinary keratan sulfate levels, correlating with improved clinical symptoms .

- Genetic Analysis : Genetic studies have identified over 148 mutations in the GALNS gene associated with MPS IVA. These mutations impact the enzyme's stability and activity, leading to varying clinical presentations among affected individuals .

Research Findings

Recent research has focused on understanding the structure-function relationship of GALNS:

- Structural Insights : X-ray crystallography studies revealed that the active site of GALNS contains a positively charged trench suitable for binding polyanionic substrates like GalNAc-6S. Key residues involved in catalysis include Asp39, Arg83, and His236 .

- Pharmacokinetics : Studies on recombinant human GALNS demonstrated effective tissue distribution following intravenous administration in MPS IVA mouse models. The enzyme was taken up by multiple tissues, including bone and liver, indicating its potential for systemic therapeutic effects .

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFVEEAIYIOATH-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331482 | |

| Record name | N-Acetyl-D-galactosamine 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157296-99-6 | |

| Record name | N-acetyl-beta-D-galactosamine 6-sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-D-galactosamine 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。